molecular formula C10H5F5O3 B13390807 3-Oxo-3-pentafluorophenylpropionic acid methyl ester CAS No. 677326-69-1

3-Oxo-3-pentafluorophenylpropionic acid methyl ester

Cat. No.: B13390807
CAS No.: 677326-69-1
M. Wt: 268.14 g/mol
InChI Key: JSEURXFWCQKLLX-UHFFFAOYSA-N
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Description

3-Oxo-3-pentafluorophenylpropionic acid methyl ester is an organic compound with a unique structure that includes a pentafluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-pentafluorophenylpropionic acid methyl ester typically involves the esterification of 3-Oxo-3-pentafluorophenylpropionic acid. The reaction can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions generally include refluxing the mixture for several hours to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-pentafluorophenylpropionic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms on the pentafluorophenyl ring.

Major Products Formed

    Oxidation: 3-Oxo-3-pentafluorophenylpropionic acid.

    Reduction: 3-Hydroxy-3-pentafluorophenylpropionic acid methyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Oxo-3-pentafluorophenylpropionic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxo-3-pentafluorophenylpropionic acid methyl ester involves its interaction with various molecular targets. The pentafluorophenyl group can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. The keto group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxo-3-trifluoromethylpropionic acid methyl ester
  • 3-Oxo-3-pentafluorophenylpropionic acid
  • 3-Hydroxy-3-pentafluorophenylpropionic acid methyl ester

Uniqueness

3-Oxo-3-pentafluorophenylpropionic acid methyl ester is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to similar compounds with fewer fluorine atoms .

Properties

CAS No.

677326-69-1

Molecular Formula

C10H5F5O3

Molecular Weight

268.14 g/mol

IUPAC Name

methyl 3-oxo-3-(2,3,4,5,6-pentafluorophenyl)propanoate

InChI

InChI=1S/C10H5F5O3/c1-18-4(17)2-3(16)5-6(11)8(13)10(15)9(14)7(5)12/h2H2,1H3

InChI Key

JSEURXFWCQKLLX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

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